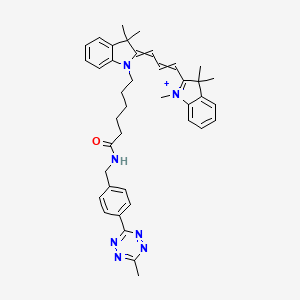

Cyanine3 tetrazine

Description

Contextualization of Bioorthogonal Chemistry and its Foundational Principles

Bioorthogonal chemistry, a term coined by Carolyn Bertozzi in the late 1990s, describes chemical reactions that can be performed within biological systems, such as living cells or organisms, without disrupting native biochemical reactions or causing toxicity cas.orgresearchgate.netacs.org. These reactions are characterized by their high selectivity, rapid kinetics, and compatibility with physiological conditions, including aqueous environments, moderate temperatures, and neutral pH cas.orgacs.orgescholarship.org. The foundational principles of bioorthogonal chemistry revolve around the design and implementation of reactive functional groups that are not naturally present in biological systems and exhibit a high degree of chemoselectivity for their reaction partners acs.orgescholarship.orgpcbiochemres.com.

Key bioorthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), Staudinger ligation, and the inverse electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between tetrazines and strained alkenes or alkynes researchgate.netescholarship.orgpcbiochemres.comnih.govnih.gov. These reactions enable scientists to selectively modify biomolecules in situ, providing invaluable tools for studying biological processes, developing diagnostics, and advancing targeted drug delivery pcbiochemres.comnih.govnih.govrsc.orgacs.org. The IEDDA reaction between tetrazines and trans-cyclooctenes (TCO) is notable for its exceptionally fast kinetics and the release of a gaseous byproduct (nitrogen), making it highly suitable for applications requiring rapid and efficient labeling escholarship.orgnih.govinterchim.fr.

Evolution and Significance of Cyanine (B1664457) Dyes in Research Imaging

Cyanine dyes are a class of synthetic fluorescent dyes characterized by a polymethine bridge connecting two nitrogenous heterocyclic systems wikipedia.org. Their history dates back over 150 years, with early applications in the photographic industry to increase the sensitivity range of emulsions wikipedia.org. Over time, their unique optical properties, including high molar extinction coefficients, high quantum yields, and tunable absorption and emission wavelengths across the visible to near-infrared spectrum, have made them indispensable in fluorescence imaging and other research applications acs.orgresearchgate.netnih.gov.

The significance of cyanine dyes in research imaging stems from their ability to effectively label various biomolecules, such as proteins, nucleic acids, and lipids, allowing for their visualization and tracking in living cells and tissues acs.orgresearchgate.netnih.gov. Common cyanine dyes like Cy3 and Cy5 are widely used due to their bright and stable fluorescence, enabling techniques such as fluorescence microscopy, flow cytometry, and microarrays wikipedia.orgresearchgate.net. The ability to tune their spectral properties has facilitated multiplexing, allowing for the simultaneous imaging of multiple targets within a single experiment researchgate.net.

Genesis and Rationale for Cyanine3 Tetrazine as a Bioorthogonal Probe Conjugate

The development of this compound arises from the desire to combine the excellent fluorescent properties of Cyanine3 with a highly reactive bioorthogonal handle. While Cyanine3 is a powerful fluorophore for imaging in the green-yellow spectrum, its direct use for targeted labeling in complex biological environments can be challenging due to potential non-specific interactions or slow reaction kinetics with traditional conjugation methods.

The rationale behind creating this compound is to leverage the speed and specificity of the tetrazine ligation reaction for site-specific labeling of biomolecules that have been pre-functionalized with a complementary dienophile, such as trans-cyclooctene (B1233481) (TCO) interchim.fraxispharm.comlumiprobe.com. This conjugation strategy allows for rapid and efficient labeling under mild, biocompatible conditions, minimizing perturbation to the biological system interchim.fr. The tetrazine moiety on this compound acts as a reactive handle that undergoes the IEDDA reaction with high selectivity, ensuring that the fluorescent label is attached specifically to the intended target axispharm.comlumiprobe.com. This targeted delivery of the fluorophore via a bioorthogonal reaction enhances the signal-to-background ratio in imaging applications compared to less specific labeling methods rsc.org.

This compound typically consists of a Cyanine3 fluorophore covalently linked to a tetrazine group axispharm.comlumiprobe.com. The tetrazine unit can also act as a fluorescence quencher in some probe designs, leading to a fluorogenic probe where fluorescence is only restored upon reaction with the dienophile, further improving signal specificity in no-wash imaging applications nih.govresearchgate.netrsc.org. This design principle enhances the utility of this compound in advanced imaging techniques.

Overview of Key Academic Research Domains Involving this compound

This compound has become a valuable tool across various academic research domains, primarily due to its utility in bioorthogonal labeling and fluorescence imaging. Its applications span from in vitro cell studies to in vivo imaging, enabling researchers to visualize and track specific biomolecules and cellular processes.

One significant area of application is in live-cell imaging and super-resolution microscopy. This compound can be used to label cellular components, such as proteins or the cytoskeleton, that have been modified with a compatible dienophile nih.govresearchgate.net. The rapid kinetics of the tetrazine ligation allow for efficient labeling in live cells with minimal disruption. Fluorogenic versions of this compound are particularly useful in "no-wash" imaging, where the unreacted probe has low fluorescence, and the signal increases significantly upon specific binding to the target, reducing the need for washing steps that can be detrimental to live cells nih.govresearchgate.net.

This compound also finds application in the study of nucleic acids. It has been used in techniques for visualizing newly synthesized RNA through bioorthogonal labeling followed by amplification lumiprobe.com. Furthermore, it has been employed in click-encoded rolling FISH (Fluorescence In Situ Hybridization) for visualizing single-cell RNA polyadenylation and structures lumiprobe.com. These applications highlight its utility in molecular biology for studying nucleic acid dynamics and localization.

In the field of protein research, this compound is used for site-specific protein labeling and studying protein interactions and dynamics smolecule.com. By genetically encoding or chemically attaching a dienophile handle to a protein of interest, this compound can be rapidly conjugated, allowing for fluorescence-based tracking and analysis smolecule.com. This is particularly valuable for studying protein localization, trafficking, and post-translational modifications.

Beyond cellular and molecular studies, this compound and similar tetrazine-dye conjugates are being explored for in vivo imaging applications, including pre-targeted imaging strategies nih.govnih.gov. In these approaches, a targeting vector (e.g., an antibody) modified with a dienophile is administered first, followed by the administration of the this compound probe. The bioorthogonal reaction occurs at the target site, leading to localized fluorescence and reduced background signal nih.govnih.gov. While challenges remain in optimizing probe delivery and reducing off-target accumulation for in vivo applications, the rapid kinetics and specificity of the tetrazine ligation offer significant advantages.

Structure

3D Structure

Properties

Molecular Formula |

C40H46N7O+ |

|---|---|

Molecular Weight |

640.86 |

IUPAC Name |

6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |

InChI |

InChI=1S/C40H45N7O/c1-28-42-44-38(45-43-28)30-24-22-29(23-25-30)27-41-37(48)21-8-7-13-26-47-34-18-12-10-16-32(34)40(4,5)36(47)20-14-19-35-39(2,3)31-15-9-11-17-33(31)46(35)6/h9-12,14-20,22-25H,7-8,13,21,26-27H2,1-6H3/p+1 |

InChI Key |

LZSZEWSNRFPYNS-UHFFFAOYSA-O |

SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine3 tetrazine |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization Strategies

Established Synthetic Pathways for Cyanine3 Tetrazine Core Scaffold

While detailed, step-by-step protocols for the synthesis of the this compound core scaffold were not extensively detailed in the search results, the general approach involves the conjugation of a tetrazine moiety to a Cyanine (B1664457) dye. smolecule.com This typically requires multi-step organic reactions. smolecule.com The synthesis of the tetrazine moiety itself often involves cyclization reactions to form the characteristic six-membered ring with four nitrogen atoms. smolecule.com Subsequently, this pre-formed tetrazine is coupled with a Cyanine dye derivative using appropriate coupling agents. smolecule.com

Functionalization and Derivatization Approaches for Tailored Research Applications

To expand the utility of this compound, various functionalization and derivatization strategies are employed. These modifications aim to improve characteristics such as water solubility or to create variants with altered spectral properties.

Synthesis of Water-Soluble this compound Derivatives (e.g., Sulfo-Cyanine3 Tetrazine)

Water solubility is a critical property for applications in biological systems. Sulfo-Cyanine3 tetrazine is a prominent example of a water-soluble derivative. smolecule.comlumiprobe.com The synthesis of such derivatives typically involves incorporating sulfonate groups onto the Cyanine3 chromophore. smolecule.comlumiprobe.commedchemexpress.com These charged sulfonate groups enhance solubility in aqueous buffers, making the compound suitable for experiments in physiological conditions. smolecule.comlumiprobe.com Sulfo-Cyanine3 tetrazine retains the reactive methyltetrazine moiety, allowing it to participate in rapid bioconjugation reactions with trans-cyclooctenes in aqueous environments. smolecule.comlumiprobe.com

Development of Modified Cyanine3 Chromophores (e.g., Cyanine3B Tetrazine)

Chemo-Selective Linker Integration for Bioconjugation Enhancement

Chemo-selective linkers play a vital role in conjugating this compound to biomolecules. The tetrazine group itself serves as a highly chemo-selective handle for the iEDDA reaction with strained alkenes. iris-biotech.deconju-probe.com Linkers are often incorporated between the Cyanine3 chromophore and the tetrazine moiety to provide flexibility, improve solubility, or introduce additional functional handles. For instance, PEG (polyethylene glycol) spacers are commonly used to enhance water solubility and reduce aggregation when conjugating to proteins. iris-biotech.deconju-probe.com The integration of these linkers is typically achieved through standard organic coupling reactions during the synthesis of the this compound conjugate.

Advanced Characterization Techniques for Synthetic Products in Research (excluding basic identification data)

Beyond basic identification techniques like standard NMR and MS, advanced characterization methods are employed to confirm the structure, purity, and functional properties of synthetic this compound products and their bioconjugates. High-Performance Liquid Chromatography (HPLC) is routinely used for purity analysis and separation of reaction mixtures. smolecule.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular weight and elemental composition of the synthesized compounds and conjugates. Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, are essential for verifying the characteristic spectral properties of the Cyanine3 chromophore and assessing the impact of conjugation on fluorescence intensity and wavelength. axispharm.comomichem.com In the context of bioconjugation, techniques like gel electrophoresis or chromatography coupled with fluorescence detection can be used to confirm successful labeling of biomolecules.

Fundamental Principles of Inverse Electron Demand Diels Alder Ligation with Cyanine3 Tetrazine

Mechanistic Elucidation of Tetrazine-Mediated Bioorthogonal Cycloaddition Reactions

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and an electron-rich dienophile, commonly a strained alkene like trans-cyclooctene (B1233481) (TCO). nih.govfrontiersin.orgresearchgate.net In the case of Cyanine3 tetrazine, the tetrazine ring acts as the diene. The reaction proceeds through a transition state where the lowest unoccupied molecular orbital (LUMO) of the tetrazine interacts with the highest occupied molecular orbital (HOMO) of the dienophile. nih.gov This initial cycloaddition forms a highly strained bicyclic intermediate. researchgate.net Subsequently, a retro-Diels-Alder reaction occurs, leading to the extrusion of stable nitrogen gas (N₂) and the formation of a stable covalent 4,5-dihydropyridazine product. frontiersin.orgresearchgate.net This irreversible nitrogen extrusion is a key feature that drives the reaction to completion and prevents the reverse reaction. nih.govresearchgate.net

Kinetic Studies of this compound Ligation with Strained Dienophiles (e.g., Trans-Cyclooctenes)

Tetrazine ligation reactions, particularly with strained dienophiles like trans-cyclooctenes (TCOs), exhibit remarkably fast kinetics, often achieving the fastest rates reported for bioorthogonal reactions. interchim.fraxispharm.com The reaction rate is significantly influenced by the strain energy of the dienophile; higher ring strain generally leads to faster reaction rates. rsc.org Trans-cyclooctene, with its considerable ring strain, is a highly reactive dienophile partner for tetrazines. rsc.orgnih.govnih.gov

Studies have shown that the reaction rate between tetrazines and TCOs can be exceptionally high, with second-order rate constants reported up to 10⁷ M⁻¹s⁻¹ for optimized pairs, although values around 10³-10⁴ M⁻¹s⁻¹ are more commonly cited for typical tetrazine-TCO pairs in biological contexts. nih.govaxispharm.comresearchgate.net For instance, the ligation between trans-cyclooctene and 3,6-di-(2-pyridyl)-s-tetrazine has a reported rate of 2000 M⁻¹s⁻¹. acs.org The rate constant for TCO-Tetrazine ligation is estimated to be around 20,000 M⁻¹s⁻¹. researchgate.net The specific rate constant for this compound with a given dienophile depends on the exact structure of both reactants and the reaction conditions.

The reactivity of the tetrazine itself can be modulated by the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reactivity of the tetrazine by lowering the energy of its LUMO, thereby reducing the energy gap between the tetrazine LUMO and the dienophile HOMO. nih.govresearchgate.netrsc.org Steric effects of the substituents also play a role, with smaller substituents typically leading to increased reactivity. nih.gov

Reaction Specificity and Selectivity in Complex Biological Research Matrices

A critical advantage of tetrazine ligation, including that involving this compound, is its high specificity and selectivity within complex biological environments. nih.govfrontiersin.org Bioorthogonal reactions are designed to occur rapidly and efficiently with their intended reaction partner without significant interference from the vast array of native functional groups present in biological systems (e.g., amines, thiols, alcohols, etc.). frontiersin.orgwikipedia.org

This compound's reactivity is primarily directed towards strained alkenes and alkynes, which are generally absent or present at very low concentrations in living cells and tissues. lumiprobe.cominterchim.fr This orthogonality ensures that the Cyanine3 label is selectively conjugated to biomolecules that have been pre-functionalized with the complementary dienophile (like TCO), without reacting with endogenous biomolecules. axispharm.comsmolecule.com This high selectivity is crucial for accurate labeling, imaging, and tracking in biological research, minimizing off-target labeling and reducing potential toxicity. axispharm.comsmolecule.com

Influence of Environmental Factors on Ligation Efficiency in Research Systems

The efficiency of tetrazine ligation can be influenced by several environmental factors in research systems. These include:

Solvent: The reaction can proceed in a variety of solvents, including aqueous media, which is essential for biological applications. lumiprobe.comacs.org The polarity of the solvent can influence reaction rates. biorxiv.org

pH: Tetrazine ligation is generally efficient at physiological pH levels (around pH 7.4), which is important for maintaining the viability of biological systems. smolecule.comalfa-chemistry.com While some tetrazines can show pH-dependent reactivity or stability, particularly with certain dienophiles like vinyl boronic acids, the reaction with strained alkenes like TCO is generally robust within the physiological range. acs.org

Temperature: Reaction rates typically increase with temperature. However, bioorthogonal reactions are designed to be efficient at physiological temperatures (typically 37°C). acs.org

Presence of Endogenous Nucleophiles/Electrophiles: While tetrazine ligation is designed to be orthogonal, the stability of tetrazines can be affected by nucleophilic attack, particularly for tetrazines with electron-withdrawing substituents. researchgate.netacs.org However, the reaction with strained dienophiles is significantly faster than side reactions with biological nucleophiles, contributing to its selectivity. researchgate.net The presence of thiols, for example, can potentially lead to isomerization of TCO, although some modified TCOs show improved stability. researchgate.netnsf.gov

Concentration of Reactants: As a second-order reaction, the ligation rate is dependent on the concentrations of both the tetrazine and the dienophile. researchgate.net High efficiency is desirable even at the low concentrations often encountered in biological settings.

Strategies for Modulating Reaction Rates and Product Stability

Several strategies can be employed to modulate the reaction rates and product stability of tetrazine ligations involving this compound:

Modifying the Dienophile: Altering the structure and strain of the dienophile is a primary method to tune reaction kinetics. More strained dienophiles, such as highly strained trans-cyclooctene derivatives or bicyclononynes (BCN), generally react faster with tetrazines. nih.govrsc.orgnih.govmdpi.com Incorporating electron-donating groups onto the dienophile can also increase its reactivity by raising the energy of its HOMO. nih.gov

Modifying the Tetrazine: The electronic and steric properties of substituents on the tetrazine ring can significantly impact reactivity. nih.govresearchgate.netrsc.orgbiorxiv.org Electron-withdrawing groups increase reactivity but can sometimes reduce stability in aqueous environments. researchgate.netacs.orgnih.gov Balancing reactivity and stability is crucial. researchgate.net Strategies involving specific substitution patterns, such as using non-electron-withdrawing but destabilizing groups, have been explored to enhance reactivity while maintaining stability. chemrxiv.org Methyl-terminated tetrazines have shown improved stability. researchgate.net

Solvent Engineering: Choosing the appropriate solvent or co-solvent can influence reaction rates. lumiprobe.com

"Click-to-Release" Strategies: While the primary outcome is a stable conjugate, specific designs of the dienophile can allow for subsequent cleavage or release of a molecule after the initial cycloaddition, enabling applications like controlled drug release or activation. nih.govacs.orgmdpi.com

Photochemical Control: Photocaged dihydrotetrazines can be used to enable light-activated formation of reactive tetrazines, providing spatiotemporal control over the ligation reaction in live cells. nih.gov

These strategies allow researchers to optimize this compound ligation for specific applications, balancing reaction speed, specificity, and the desired fate of the reaction product within diverse research contexts.

Advanced Imaging and Probing Applications in Research

Design Principles for Fluorescent Imaging Probes Incorporating Cyanine3 Tetrazine

The design of fluorescent probes utilizing this compound is centered around the principle of "fluorogenicity," where the probe is initially in a non-fluorescent or "dark" state and becomes highly fluorescent only after reacting with its target. This "turn-on" mechanism is crucial for achieving a high signal-to-noise ratio by minimizing background fluorescence from unreacted probes, a significant advantage for no-wash live-cell imaging. researchgate.netnih.gov

Several key mechanisms contribute to the quenching of the Cyanine3 fluorophore by the tetrazine moiety before the bioorthogonal reaction:

Through-Bond Energy Transfer (TBET): In this mechanism, the tetrazine and cyanine (B1664457) dye are connected by a rigid, conjugated linker. The close proximity and electronic coupling facilitate efficient energy transfer from the excited fluorophore to the tetrazine quencher, preventing the emission of light. researchgate.net

Photoinduced Electron Transfer (PET): For some red-absorbing dyes, PET from the excited fluorophore to the tetrazine is a primary quenching mechanism. The reaction with a dienophile diminishes these quenching interactions, leading to a significant increase in fluorescence intensity. researchgate.net

Internal Conversion: A more efficient quenching mechanism involves the direct conjugation of the tetrazine to the cyanine, often through a vinylene linker. This design promotes internal conversion to a non-emissive, low-lying excited state of the tetrazine, resulting in improved fluorogenicity compared to energy transfer-based designs. researchgate.net

The choice of the linker between the Cyanine3 core and the tetrazine group is a critical design consideration that influences the efficiency of the quenching and, consequently, the fluorescence enhancement upon reaction. researchgate.net Furthermore, structural innovations such as optimizing the fluorophore choice and the direct integration of tetrazine within the fluorophore's π-conjugated system have expanded the spectral range and adaptability of these probes for various applications. researchgate.netrsc.org

Applications in Live-Cell and Tissue Imaging Research

The fluorogenic nature of this compound probes makes them exceptionally well-suited for live-cell and tissue imaging. nih.gov The ability to perform no-wash imaging is particularly advantageous as it simplifies experimental workflows and is less disruptive to the biological system being studied. mdpi.com

This compound conjugates have been effectively used to study the localization of various subcellular components. By genetically encoding a strained alkene or alkyne into a protein of interest, researchers can specifically label and visualize its location within the cell.

For instance, these probes have been used to image intracellular proteins such as the interferon-induced transmembrane protein 3 (IFITM3), a small membrane-associated protein, allowing for the visualization of its localization and trafficking in live mammalian cells for the first time. nih.govnih.gov Other examples include the labeling of mitochondrial proteins like TOMM20 and cytoskeletal components such as actin filaments. mdpi.com This site-specific labeling provides a more precise and less perturbing method compared to traditional fluorescent protein tags. nih.govresearchgate.net Furthermore, by tagging lipids with a trans-cyclooctene (B1233481) (TCO) group, researchers can visualize the localization of these lipids in organelles like the Golgi apparatus and endoplasmic reticulum. nih.gov

The rapid reaction kinetics of the IEDAC reaction and the high photostability of Cyanine3 enable the real-time tracking of dynamic biological processes. thermofisher.com This allows researchers to follow the movement and interactions of specific biomolecules within living cells.

Studies have demonstrated the ability to track the dynamic trafficking of proteins like IFITM3 in real-time. nih.govnih.gov Moreover, the application of these probes extends to the metabolic labeling and imaging of other important biomolecules. For example, by feeding cells with sugars modified with a bioorthogonal handle, it is possible to visualize and track glycans on the cell surface. nih.govnih.gov Similarly, cyclopropene-tagged phospholipids (B1166683) can be imaged in live cells, providing insights into lipid distribution and uptake. nih.gov This ability to monitor biomolecular dynamics provides a deeper understanding of cellular function.

This compound probes facilitate the visualization of both endogenous cellular components and exogenously introduced molecules. Endogenous proteins can be visualized by genetically incorporating a bioorthogonal handle, as demonstrated with various intracellular proteins. nih.govnih.gov This approach has also been extended to systemically image glycans within a whole living organism, such as zebrafish embryos, by metabolically incorporating a cyclooctyne-functionalized sialic acid. nih.gov

Exogenous molecules, such as antibodies labeled with a trans-cyclooctene, can be used to image cell surface receptors like the epidermal growth factor receptor (EGFR). mdpi.com This versatility allows for a wide range of biological questions to be addressed, from fundamental cellular processes to the interactions of cells with their environment. The ability to control the labeling reaction with light-activated tetrazines further enhances the spatial and temporal precision of these imaging experiments. nih.gov

Integration with High-Resolution Microscopy Techniques

The excellent photophysical properties of this compound, including its brightness and photostability, make it a suitable candidate for super-resolution microscopy. researchgate.net These advanced imaging techniques overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution.

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that has significantly benefited from the use of fluorogenic this compound probes. nih.gov In STED microscopy, a second laser beam is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and improving resolution. thermofisher.com

The fluorogenic nature of this compound probes is particularly advantageous for STED imaging. researchgate.net The low background fluorescence from unreacted probes leads to a higher signal-to-noise ratio, which is critical for achieving high-quality super-resolution images. researchgate.net These probes have been successfully used for STED imaging of various intracellular structures, including the vimentin (B1176767) network and actin filaments, achieving sub-diffraction resolution. mdpi.com The development of this compound probes with large Stokes shifts further enhances their utility in dual-color STED imaging schemes, minimizing issues related to chromatic aberration. mdpi.com

The combination of bioorthogonal labeling with this compound and STED microscopy provides a powerful tool for studying the intricate details of cellular architecture and molecular interactions at the nanoscale. researchgate.netnih.gov

Light-Sheet Microscopy Applications

Light-sheet fluorescence microscopy (LSFM) has emerged as a powerful imaging technique for visualizing biological specimens, from single cells to whole organisms, over extended periods. wiley.com Its key advantage lies in the illumination strategy, where a thin sheet of light excites fluorescence only within the focal plane of the detection objective. oxinst.com This approach significantly reduces phototoxicity and photobleaching compared to conventional fluorescence microscopy methods, enabling long-term 4D imaging of sensitive biological processes. wiley.com The rapid acquisition speed of LSFM allows for the resolution of fast biological dynamics, such as vascular flow and heartbeat. wiley.com

While the bioorthogonal reactivity of this compound makes it an attractive candidate for targeted labeling in advanced microscopy, specific applications of this compound in light-sheet microscopy are not yet extensively documented in peer-reviewed literature. However, the characteristics of both this compound and LSFM suggest a strong potential for their combined use. The ability to introduce this compound into living systems via bioorthogonal chemistry would allow for the specific labeling of biomolecules of interest with a bright and photostable fluorophore. lumiprobe.com This specificity, coupled with the gentle illumination of LSFM, would be highly advantageous for long-term, high-resolution imaging of cellular and subcellular structures and their dynamics in their native context.

The development of bioorthogonally applicable probes is increasingly meeting the demands of advanced imaging techniques, including super-resolution microscopy, by enabling sensitive and low-background visualization of biological events. nih.gov Given the trajectory of probe development and the advantages of LSFM for live-cell and whole-organism imaging, the future application of this compound in this field is a promising area of research.

Multi-Modal Imaging Strategies Leveraging this compound

Multi-modal imaging, which combines the strengths of two or more imaging techniques, offers a more comprehensive understanding of biological systems by providing complementary information. fortunejournals.com A prominent strategy in this area is the integration of positron emission tomography (PET) and fluorescence imaging, a combination for which this compound is well-suited due to its fluorescent properties and suitability for chemical modification. nih.govnih.gov This dual-modality approach enables both highly sensitive whole-body imaging and high-resolution localized visualization. omicsonline.org

In a typical multi-modal imaging strategy involving a compound like this compound, the cyanine dye is incorporated into a hybrid probe. nih.gov This probe often consists of three key components: a targeting moiety (e.g., a peptide or antibody that binds to a specific biological target), a radiotracer for PET imaging, and the fluorescent dye (Cyanine3) for optical imaging. nih.gov The tetrazine group on the Cyanine3 molecule allows for its efficient and specific attachment to the targeting moiety through bioorthogonal click chemistry. lumiprobe.com

The resulting multi-modal probe can be administered for pre-operative planning, where PET imaging provides sensitive, whole-body detection of targeted tissues, such as tumors. nih.govomicsonline.org Subsequently, during a surgical procedure, the fluorescent signal from the Cyanine3 component of the same probe can be used for real-time, high-resolution fluorescence-guided surgery to delineate tumor margins and ensure complete resection. nih.gov This integrated approach, using a single probe for both diagnostic and surgical guidance, ensures that the signals from both modalities are perfectly co-registered, as they originate from the same molecular agent. nih.gov

The modular design of these hybrid probes, facilitated by the versatile chemistry of cyanine dyes, allows for the creation of tailored imaging agents for a variety of biological targets and applications. nih.gov Research in this area has demonstrated the successful synthesis of asymmetric bifunctional cyanine dyes that act as structural and functional linkers in these multi-modal constructs. nih.gov

Below is an interactive data table summarizing the components and applications of a hypothetical multi-modal imaging probe leveraging this compound.

| Component | Description | Function in Multi-Modal Imaging |

| Targeting Moiety | A molecule (e.g., peptide, antibody) with high affinity for a specific biological target. | Directs the probe to the tissue or cells of interest. |

| Radiotracer (e.g., ⁶⁸Ga) | A positron-emitting isotope chelated to the probe. | Provides a signal for sensitive, whole-body PET imaging. |

| Cyanine3 | A fluorescent dye with an emission maximum around 570 nm. antibodies.com | Emits a fluorescent signal for high-resolution optical imaging. |

| Tetrazine | A chemical group that reacts specifically with a complementary dienophile. | Enables the bioorthogonal conjugation of the Cyanine3 dye to the targeting moiety. |

Molecular and Cellular Sensing Platforms and Mechanisms

Development of Fluorogenic "Turn-On" Probes Based on Cyanine3 Tetrazine

Fluorogenic "turn-on" probes are designed to be minimally fluorescent until they interact with their intended target, at which point their fluorescence emission is significantly enhanced. In the case of this compound, the tetrazine moiety acts as a fluorescence quencher for the Cy3 fluorophore. researchgate.net This quenching effect is a result of efficient intramolecular through-bond energy transfer (TBET) from the excited Cy3 to the non-emissive tetrazine. researchgate.net

The "turn-on" mechanism is activated through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is highly specific and can proceed rapidly under physiological conditions without the need for a catalyst. vectorlabs.com Upon reaction, the electronic properties of the tetrazine are altered, disrupting the TBET process and restoring the fluorescence of the Cy3 dye. researchgate.net This results in a significant increase in fluorescence intensity, providing a clear signal of the target's presence.

The fluorogenic properties of this compound probes have been demonstrated in various labeling schemes, including the imaging of proteins both on the cell surface and within the intracellular environment of live cells. nih.gov The magnitude of the fluorescence enhancement, or "turn-on" ratio, is a critical parameter for these probes and is influenced by the specific chemical linkage between the Cy3 and tetrazine moieties. rsc.org

Table 1: Key Characteristics of this compound Fluorogenic Probes

| Property | Description | Reference |

| Quenching Mechanism | Through-Bond Energy Transfer (TBET) | researchgate.net |

| Activation Reaction | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | vectorlabs.com |

| Reactant | Strained Alkenes (e.g., trans-cyclooctene) | vectorlabs.com |

| Outcome | Fluorescence "Turn-On" | researchgate.net |

| Applications | Live-cell imaging, protein labeling | nih.gov |

Ratiometric Sensing Approaches for Molecular Environment Studies

Ratiometric sensing is a powerful technique that utilizes the ratio of fluorescence intensities at two different wavelengths to provide a quantitative measure of a target analyte or a change in the molecular environment. This approach offers enhanced accuracy and reliability by minimizing the influence of external factors such as probe concentration, excitation light intensity, and photobleaching.

While the principles of ratiometric sensing are well-established, the specific application of this compound in the design of ratiometric probes is not extensively documented in the reviewed scientific literature. Generally, the development of ratiometric cyanine-based sensors involves modulating the polymethine π-electron system of the cyanine (B1664457) dye, leading to significant shifts in the absorption and emission spectra upon interaction with the target. digitellinc.com This modulation can be achieved through various chemical reactions or binding events.

Design of Biosensors for Enzyme Activity Detection

Enzyme-based biosensors are analytical devices that utilize the high specificity of an enzyme-substrate interaction to detect a target molecule. mdpi.com The design of such biosensors often involves immobilizing an enzyme onto a transducer, which then converts the biological recognition event into a measurable signal. mdpi.com

The application of this compound in the direct design of enzyme biosensors is not a widely reported area of research. Typically, the development of fluorescent biosensors for enzyme activity involves designing a substrate that, upon enzymatic modification (e.g., cleavage or phosphorylation), leads to a change in fluorescence. rsc.org

In principle, a this compound-based biosensor for a specific enzyme could be conceptualized. For instance, a substrate for a particular enzyme could be synthesized to contain a strained alkene. In the presence of the enzyme, the substrate would be modified, and a subsequent reaction with a this compound probe would lead to a "turn-on" fluorescence signal. This signal would be proportional to the enzymatic activity. However, the development and validation of such specific biosensor systems featuring this compound have not been prominently featured in the scientific literature reviewed.

Probing Protein Phosphorylation Dynamics in Research Models

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The study of phosphorylation dynamics is therefore essential for understanding cell signaling and disease pathogenesis.

A novel strategy for investigating protein phosphorylation in living cells has been developed that utilizes a tetrazine-modified Cyanine3 (Tz-Cy3) probe. This approach involves the use of an ATP analog functionalized with a norbornene group (ATP-NB). Cellular kinases can utilize this ATP analog to phosphorylate their substrate proteins, thereby introducing a norbornene moiety onto the phosphorylated protein.

The norbornene-tagged phosphoproteins can then be specifically labeled in situ with the Tz-Cy3 probe through the iEDDA reaction. This labeling strategy allows for the sensitive and specific detection of phosphorylated proteins. By combining this labeling technique with Förster Resonance Energy Transfer (FRET), researchers can study protein phosphorylation events in solution and within living cells.

This method provides a powerful tool for the in situ analysis of protein phosphorylation, enabling the investigation of the effects of various cellular stimuli and inhibitors on kinase signaling pathways.

Table 2: Probing Protein Phosphorylation with this compound

| Component | Role |

| ATP-NB | ATP analog that introduces a norbornene tag onto phosphorylated proteins. |

| Tz-Cy3 | Tetrazine-modified Cyanine3 probe that reacts with the norbornene tag. |

| iEDDA Reaction | Bioorthogonal reaction that covalently links Tz-Cy3 to the phosphorylated protein. |

| FRET | Technique used in conjunction with Tz-Cy3 labeling to study phosphorylation dynamics. |

Detection of Specific Biomarkers in In Vitro Research Assays

The detection of specific biomarkers is fundamental to disease diagnosis, prognosis, and the monitoring of therapeutic responses. semanticscholar.org In vitro assays for biomarker detection often rely on the high specificity of affinity ligands, such as antibodies, to capture and quantify the target molecule.

The use of this compound in these assays can enhance sensitivity and specificity through a technique known as bioorthogonal nanoparticle detection (BOND). nih.gov In this approach, an affinity ligand (e.g., an antibody) is first modified with a trans-cyclooctene (TCO) group. This TCO-modified ligand is then used to bind to the target biomarker in a sample. Subsequently, nanoparticles conjugated with this compound are introduced. The tetrazine on the nanoparticles reacts specifically with the TCO on the affinity ligand, leading to the site-specific amplification of the fluorescent signal at the location of the biomarker. nih.gov

This method has been shown to improve the targeting of nanoparticles to intracellular proteins, thereby significantly increasing the detection sensitivity and specificity of nanomaterial-based sensors. nih.gov It has been successfully applied to the detection of both protein biomarkers and phosphoprotein signal mediators within the cytosol and nucleus. nih.gov This approach holds promise for the development of highly sensitive diagnostic assays.

Development of FRET-Based Biosensing Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). nih.gov The efficiency of FRET is highly dependent on the distance between and the relative orientation of the donor and acceptor molecules. This distance-dependent nature of FRET makes it a powerful tool for developing biosensors that can detect conformational changes in proteins, protein-protein interactions, and the activity of enzymes. nih.govnih.gov

Cyanine3 can serve as a component of a FRET pair in the design of such biosensors. nih.gov While the direct incorporation of the this compound compound into FRET-based biosensors is an emerging area, the principles are well-established. For example, a FRET-based biosensor for kinase activity can be constructed by flanking a kinase-specific substrate peptide with a FRET donor and acceptor pair. researchgate.net Upon phosphorylation of the substrate by the kinase, a conformational change in the peptide can alter the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence emission. researchgate.net

The use of this compound in this context could involve its specific labeling to one component of a FRET pair, allowing for the study of dynamic biological processes. As demonstrated in the study of protein phosphorylation, the in situ labeling of a target protein with Tz-Cy3 can be combined with FRET to monitor signaling events within live cells.

Bioconjugation Strategies and Hybrid Material Development

Site-Specific Labeling of Proteins, Peptides, and Antibodies for Research

Cyanine3 tetrazine is extensively used for the site-specific fluorescent labeling of proteins, peptides, and antibodies. interchim.fr This is typically achieved by first introducing a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO), into the biomolecule of interest. interchim.fr The subsequent reaction with this compound proceeds rapidly and with high efficiency, even at low concentrations, to form a stable covalent bond. interchim.frnih.gov This strategy allows for precise control over the location of the fluorescent label, which is crucial for studying protein structure, function, and interactions.

The iEDDA reaction between tetrazines and strained dienophiles is recognized as one of the fastest bioorthogonal reactions. interchim.fr This rapid reaction rate is particularly advantageous for in vivo imaging and pre-targeted labeling studies where speed is essential. interchim.fr For instance, researchers have utilized this method for the bioorthogonal labeling of cytoskeletal proteins like actin for super-resolution microscopy, even under no-wash conditions, highlighting the fluorogenic potential of some tetrazine-dye conjugates where fluorescence increases upon reaction. nih.govresearchgate.net

A variety of research applications have benefited from this labeling strategy, including:

Fluorescence Imaging: Labeled proteins and antibodies are used to visualize cellular structures and processes. nih.gov

Protein-Protein Interaction Studies: Fluorescently tagging specific proteins allows for the investigation of their interactions within cellular complexes.

Flow Cytometry: Labeled antibodies are used to identify and sort specific cell populations.

The table below summarizes key characteristics of the this compound labeling strategy for proteins.

| Feature | Description |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition |

| Reactants | This compound and a strained alkene/alkyne (e.g., TCO) |

| Key Advantages | High specificity, rapid kinetics, bioorthogonality, no catalyst required |

| Common Applications | Site-specific labeling, fluorescence imaging, super-resolution microscopy |

Conjugation to Nucleic Acids (DNA, RNA) for Molecular Biology Research

This compound is also a valuable tool for the fluorescent labeling of nucleic acids, including DNA and RNA. The labeling process often involves the incorporation of a reactive partner, such as a TCO-modified nucleotide, into the nucleic acid strand during synthesis or through enzymatic modification. acs.org Subsequent reaction with this compound results in a fluorescently labeled nucleic acid probe.

These labeled probes are utilized in a variety of molecular biology techniques:

Fluorescence In Situ Hybridization (FISH): Labeled DNA or RNA probes are used to detect and visualize specific nucleic acid sequences within cells and tissues.

Microarrays: Cyanine3 is a commonly used fluorophore in microarray experiments for gene expression analysis. nih.gov Oligonucleotides labeled with Cyanine3 can be hybridized to a microarray chip to quantify the abundance of specific mRNA transcripts.

Real-Time Imaging of Nucleic Acids: Bioorthogonal labeling with this compound allows for the tracking and visualization of nucleic acids in living cells. For example, researchers have used this method to visualize newly synthesized RNA by incorporating a modified nucleotide followed by a click reaction with a tetrazine-functionalized dye. lumiprobe.com

The properties of Cyanine3, such as its brightness and photostability, make it a suitable fluorophore for these sensitive applications. lumiprobe.com

Functionalization of Nanomaterials and Polymeric Scaffolds

The bioorthogonal reactivity of this compound extends to the functionalization of various nanomaterials and polymeric scaffolds, creating hybrid materials with tailored properties for research in bioimaging and drug delivery. nih.govresearchgate.net

Nanomaterials: Inorganic nanoparticles, such as quantum dots (QDs) and titanium dioxide (TiO2) nanoparticles, can be surface-modified to incorporate strained alkenes. nih.gov Subsequent reaction with this compound attaches the fluorescent dye to the nanoparticle surface. This approach is used to:

Develop Targeted Imaging Probes: By conjugating antibodies or other targeting ligands to the nanoparticle surface, these fluorescently labeled nanoparticles can be directed to specific cells or tissues for bioimaging applications. nih.govresearchgate.net

Create Theranostic Agents: Combining the imaging capabilities of Cyanine3 with the therapeutic potential of the nanoparticle allows for simultaneous diagnosis and therapy.

Polymeric Scaffolds: Polymeric materials, including micelles and other scaffolds, can be functionalized with this compound. nih.govfrontiersin.org Amphiphilic block copolymers can self-assemble into polymeric micelles, which can encapsulate hydrophobic drugs. kinampark.comsci-hub.box By incorporating a reactive group for conjugation with this compound, these micelles can be rendered fluorescent for tracking their biodistribution and drug delivery efficacy. frontiersin.org This strategy is being explored for developing targeted and traceable drug delivery systems.

The table below provides examples of nanomaterials and polymeric scaffolds functionalized with this compound and their research applications.

| Material | Functionalization Strategy | Research Application |

| Quantum Dots (QDs) | Surface modification with norbornene followed by iEDDA with this compound. nih.gov | In situ targeting and imaging of cancer cells. nih.gov |

| Titanium Dioxide (TiO2) NPs | Adsorption of cyanine (B1664457) dyes with bifunctional linkers. | Photodynamic therapy and fluorescence bioimaging. |

| Polymeric Micelles | Incorporation of reactive groups for conjugation with this compound. frontiersin.org | Targeted drug delivery and in vivo imaging. frontiersin.org |

Integration into Hydrogels and Biomaterials for Research Constructs

This compound and the iEDDA reaction are increasingly being used to fabricate and functionalize hydrogels and other biomaterials for tissue engineering and regenerative medicine research. nih.govrsc.orgnih.gov Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a scaffold for cell growth and tissue development. mdpi.comnih.gov

The bioorthogonal nature of the tetrazine ligation allows for the formation of hydrogels under cytocompatible conditions, enabling the encapsulation of living cells. nih.gov For example, polysaccharide-based hydrogels can be formed by mixing solutions of a tetrazine-modified polysaccharide with a dienophile-modified polysaccharide. nih.gov The gelation time can be tuned by altering the reactants' concentrations and structures. nih.gov

Furthermore, this compound can be used to fluorescently label these hydrogel constructs to:

Visualize Hydrogel Structure and Degradation: By incorporating a fluorescent component, the morphology and breakdown of the hydrogel can be monitored over time.

Track Cell-Material Interactions: Labeled hydrogels can be used to study how cells interact with their three-dimensional environment.

Pattern Biomolecules within Hydrogels: The specificity of the iEDDA reaction allows for the precise spatial patterning of bioactive molecules within a hydrogel scaffold. udel.edu

Researchers have also developed photocleavable hydrogels using tetrazine chemistry, allowing for on-demand degradation and release of encapsulated drugs or cells upon light exposure. nih.govresearchgate.netscispace.com

Surface Immobilization Techniques for Biosensor and Array Platforms

The immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors and microarrays. researchgate.net this compound, through the iEDDA reaction, offers a robust and efficient method for the covalent attachment of probes to various surfaces. rsc.org

Biosensors: In the context of biosensors, a surface can be functionalized with a tetrazine-containing polymer. nih.govnih.gov Antibodies or other recognition elements modified with a strained alkene can then be specifically immobilized on the surface. nih.govnih.gov This oriented and stable attachment can enhance the sensitivity and performance of the biosensor. researchgate.net For example, a semiconducting tetrazine polymer has been used as an immobilizing matrix on reduced graphene oxide for the detection of a cancer biomarker. nih.govnih.gov

Microarrays: Cyanine3 is a staple fluorophore in microarray technology. nih.govplos.org While traditional methods often involve the direct synthesis of fluorescently labeled oligonucleotides on the array surface, bioorthogonal chemistry provides an alternative approach. plos.org A surface can be prepared with one reactive partner (e.g., tetrazine), and the biomolecule of interest (e.g., a TCO-modified oligonucleotide) can be "clicked" onto the surface. This can offer advantages in terms of efficiency and the ability to create high-density arrays.

The table below highlights the application of this compound in surface immobilization.

| Platform | Immobilization Strategy | Purpose |

| Biosensor | Coating a sensor surface with a tetrazine-containing polymer and immobilizing alkene-modified antibodies. nih.govnih.gov | Covalent and oriented attachment of bioreceptors to enhance sensitivity. nih.govnih.gov |

| Microarray | Functionalizing the array surface with tetrazine for the subsequent attachment of alkene-modified oligonucleotides. | High-density fabrication and efficient probe immobilization for gene expression analysis. |

Spectroscopic Characterization and Photophysical Investigations

Spectroscopic Analysis of Cyanine3 Tetrazine Reactivity and Product Formation

The reactivity of this compound is primarily exploited in bioorthogonal chemistry through the inverse-electron-demand Diels-Alder (iEDDA) reaction, most commonly with strained alkenes like trans-cyclooctene (B1233481) (TCO). interchim.frnih.gov This reaction is exceptionally fast and proceeds readily under physiological conditions without the need for a catalyst. interchim.fr A key feature of many tetrazine-fluorophore conjugates, including this compound, is their fluorogenic nature. The tetrazine moiety often quenches the fluorescence of the cyanine (B1664457) dye, and upon reaction with a dienophile, this quenching is relieved, leading to a significant increase in fluorescence intensity. nih.govresearchgate.netnih.gov

The mechanism of this fluorescence quenching can involve processes such as through-bond energy transfer (TBET) or photoinduced electron transfer (PET). nih.govresearchgate.net Upon cycloaddition with TCO, the tetrazine is converted to a dihydropyridazine (B8628806), altering the electronic properties of the system and disrupting the quenching pathway, thus "turning on" the fluorescence. researchgate.netnih.gov

The photophysical properties of the resulting dihydropyridazine product can be influenced by the substituents on the tetrazine core. For instance, the introduction of electron-donating groups can modulate the fluorescence emission of the product. nih.gov Spectroscopic analysis of the reaction between this compound and TCO reveals a shift in the absorption and emission spectra, along with a significant increase in the fluorescence quantum yield.

Detailed studies have characterized the photophysical properties of the products formed from the reaction of various tetrazine derivatives with TCO. The following table summarizes key spectroscopic data for the 4,5-dihydropyridazine products formed from the reaction of different substituted tetrazines with an equatorial TCO derivative (eqTCO).

Table 1: Photophysical Properties of 4,5-Dihydropyridazine Products

| Tetrazine Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Phenyl | 530 | 580 | 0.04 |

| 4-Trifluoromethylphenyl | 525 | 575 | 0.03 |

| 4-Methoxyphenyl | 540 | 600 | 0.10 |

| 4-Dimethylaminophenyl | 560 | 620 | 0.25 |

Data derived from studies on substituted tetrazines reacting with trans-cyclooctenes. The values are illustrative of the types of changes observed and may not correspond to a specific this compound derivative. nih.gov

Photostability Studies and Strategies for Enhanced Durability

A critical characteristic for any fluorophore used in imaging, particularly for long-term or single-molecule studies, is its photostability. Cyanine dyes, while bright, can be susceptible to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to excitation light. nih.gov The primary pathways for photobleaching are often initiated from the fluorophore's triplet state, which can react with molecular oxygen to produce reactive oxygen species that, in turn, degrade the dye. rsc.org

Several strategies have been developed to enhance the photostability of cyanine dyes like Cy3. These approaches can be broadly categorized as either chemical modifications of the dye structure or the use of protective agents in the imaging medium.

Chemical Modification Strategies:

Polyfluorination: Introducing fluorine atoms into the cyanine structure can significantly improve photostability. researchgate.net Fluorination can reduce the dye's reactivity towards singlet oxygen and decrease aggregation in aqueous environments, both of which contribute to enhanced fluorescence and durability. researchgate.net

Electron-Withdrawing Groups: Attaching electron-withdrawing substituents to the aromatic components of the cyanine dye can reduce the electron density of the polymethine chain, making it less susceptible to oxidative damage and thereby improving photostability. rsc.org

Steric Hindrance: Incorporating bulky groups into the dye structure can sterically hinder interactions that lead to photobleaching. researchgate.net

Environmental Modification Strategies:

Triplet State Quenchers: The addition of molecules like cyclooctatetraene (B1213319) (COT) or Trolox to the imaging buffer can depopulate the reactive triplet state of the dye, thus reducing photobleaching. rsc.org

Oxygen Scavenging Systems: Enzymatic systems like glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD) can be used to remove dissolved oxygen from the medium, mitigating oxygen-mediated photodegradation. nih.gov

Supramolecular Encapsulation: Encasing the cyanine dye within a molecular container, such as cyclodextrins, can restrict its mobility and shield it from quenchers, leading to a marked increase in both brightness and photostability. arxiv.org

The following table summarizes the impact of various stabilization strategies on the photostability of cyanine dyes.

Table 2: Strategies for Enhancing Cyanine Dye Photostability

| Strategy | Mechanism | Observed Effect on Photostability |

|---|---|---|

| Polyfluorination | Reduced reactivity with singlet oxygen, decreased aggregation. researchgate.net | Significant increase in resistance to photobleaching. researchgate.net |

| Electron-withdrawing substituents | Reduced nucleophilicity of the polymethine chain. rsc.org | Exponential increase with decreasing nucleophilicity. rsc.org |

| Supramolecular Encapsulation (e.g., cyclodextrins) | Restricted mobility and shielding from the environment. arxiv.org | Marked increase in photostability. arxiv.org |

| Triplet State Quenchers (e.g., COT, Trolox) | Depopulation of the long-lived triplet state. rsc.org | Reduction in degrading photochemical pathways. rsc.org |

| Oxygen Scavenging Systems (e.g., GGO, PCA) | Removal of molecular oxygen from the medium. nih.gov | Significant reduction in photobleaching decay rate. nih.gov |

Fluorescence Lifetime Imaging (FLIM) Applications in Research

Fluorescence Lifetime Imaging (FLIM) is a powerful microscopy technique that measures the time a fluorophore spends in the excited state before returning to the ground state. nih.govwikipedia.org This "fluorescence lifetime" is an intrinsic property of a fluorophore that is sensitive to its local molecular environment but independent of its concentration. wikipedia.org FLIM can therefore provide information about changes in pH, ion concentration, viscosity, and molecular interactions. wikipedia.orgnih.gov

This compound, with its ability to be site-specifically incorporated into biomolecules via bioorthogonal ligation, is a suitable probe for FLIM-based studies. The fluorescence lifetime of Cy3 can be modulated by its environment, making it a sensitive reporter for cellular processes.

FLIM combined with Förster Resonance Energy Transfer (FRET), known as FLIM-FRET, is a particularly powerful application. In FRET, the excited-state energy of a donor fluorophore (like Cy3) is non-radiatively transferred to a nearby acceptor fluorophore. This energy transfer provides an additional de-excitation pathway for the donor, resulting in a shortening of its fluorescence lifetime. nih.gov By measuring the donor's lifetime, FLIM-FRET can be used to quantify the distance between the donor and acceptor and to study molecular interactions.

Recent applications have demonstrated the use of tetrazine-functionalized cyanine probes in advanced imaging techniques. For example, a Tet-Cy3 probe has been successfully used for bioorthogonal labeling of the cytoskeletal protein actin, followed by super-resolution stimulated emission depletion (STED) microscopy imaging, even under no-wash conditions. nih.gov FLIM has also been employed to distinguish the number of fluorophores in close proximity, where the fluorescence lifetime is quenched based on the number of nearby quencher molecules. biorxiv.org

Table 3: Applications of FLIM with Cyanine Dyes

| Application | Principle | Information Gained |

|---|---|---|

| Environmental Sensing | Fluorescence lifetime is sensitive to local factors like pH, viscosity, and polarity. wikipedia.org | Mapping of intracellular microenvironments. wikipedia.org |

| FLIM-FRET | Energy transfer to an acceptor shortens the donor's fluorescence lifetime. nih.gov | Detection and quantification of protein-protein interactions, conformational changes, and nucleic acid hybridization. nih.gov |

| Super-resolution Microscopy | Combining FLIM with techniques like STED can provide additional information and contrast. nih.gov | High-resolution imaging of cellular structures with environmental sensitivity. |

| Fluorophore Number Determination | Quenching of fluorescence lifetime depends on the number of proximal quencher molecules. biorxiv.org | Counting the number of labeled molecules in a complex. biorxiv.org |

Excitonic Coupling and Energy Transfer Mechanisms in Cyanine3 Derivatives

When two or more chromophores, such as Cy3, are positioned in close proximity (typically less than 10 nm), their transition dipoles can interact. This interaction, known as excitonic coupling, leads to the formation of new electronic states that are delocalized over the participating molecules. nih.gov The nature of this coupling and the resulting photophysical properties depend strongly on the relative orientation and distance between the chromophores.

Two primary types of excitonic aggregates are described by Kasha's theory:

J-aggregates: Formed when the transition dipoles are aligned in a head-to-tail fashion. This results in a bathochromic (red) shift in the absorption spectrum and often an increase in fluorescence quantum yield.

H-aggregates: Formed when the transition dipoles are stacked in a parallel, face-to-face arrangement. This leads to a hypsochromic (blue) shift in the absorption spectrum and is often associated with fluorescence quenching. nih.gov

DNA nanotechnology provides a powerful platform for controlling the assembly of Cy3 dyes with sub-nanometer precision, allowing for the programmed formation of specific excitonic aggregates. nih.gov By covalently attaching Cy3 dyes to a DNA backbone at defined positions, it is possible to create dimers with controlled H-aggregation, leading to a characteristic blue-shifted absorption peak. nih.gov The strength of the excitonic coupling in such dimers can be tuned by varying the distance between the dyes and the rigidity of the DNA template. nih.govnsf.gov

Another important energy transfer mechanism involving cyanine dyes is Förster Resonance Energy Transfer (FRET). wikipedia.org FRET is a non-radiative process where energy is transferred from an excited donor fluorophore to a ground-state acceptor fluorophore through dipole-dipole interactions. wikipedia.orgteledynevisionsolutions.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.org The Cy3/Cy5 pair is a classic example of a FRET pair used extensively in biological research to measure intramolecular and intermolecular distances. nih.govresearchgate.net

Table 4: Excitonic Coupling and FRET Parameters for Cyanine Dyes

| Parameter | Description | Typical Values/Observations for Cy3/Cy5 |

|---|---|---|

| Excitonic Coupling Strength (J) | The energy of interaction between transition dipoles in an aggregate. | Can range from 50 to over 100 meV in DNA-templated dimers. nih.gov |

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | For the Cy3-Cy5 pair on DNA, R₀ is typically in the range of 5-6 nm. nih.gov |

| Spectral Overlap Integral (J(λ)) | The degree of overlap between the donor emission spectrum and the acceptor absorption spectrum. | The emission of Cy3 (donor) significantly overlaps with the absorption of Cy5 (acceptor). nih.gov |

| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | Highly sensitive to the donor-acceptor distance, ranging from near 0 to 1. wikipedia.org |

Influence of Local Environment on Fluorophore Performance

The photophysical properties of fluorophores, including this compound, can be significantly influenced by their immediate surroundings. This sensitivity to the local environment can be both a challenge and an opportunity in fluorescence-based assays.

Solvatochromism: This refers to the change in the color (absorption and emission spectra) of a dye in response to the polarity of the solvent. Cyanine dyes can exhibit solvatochromic shifts, although the effect can vary depending on the specific structure of the dye. For instance, some cyanine dyes exhibit negative solvatochromism, where the emission shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. researchgate.net

Viscosity: The fluorescence quantum yield of some cyanine dyes, including Cy3, is sensitive to the viscosity of the medium. nih.gov In more viscous environments, non-radiative decay pathways that involve molecular rotation can be restricted, leading to an increase in fluorescence intensity. This property can be harnessed to develop fluorescent probes that report on the viscosity of their local environment, such as within cellular organelles. nih.gov

pH: The fluorescence of many dyes is sensitive to pH. However, standard cyanine dyes like Cy3 and sulfo-Cy3 are known to be relatively stable across a broad pH range, maintaining consistent fluorescence intensity. lumiprobe.comalfa-chemistry.com This pH insensitivity is an advantage for many biological imaging applications where pH may vary.

Quenching: The fluorescence of Cyanine3 can be quenched by various mechanisms, including proximity to other molecules. As discussed, the tetrazine moiety itself acts as a quencher in this compound. Other quenchers can include certain metal ions or other fluorophores in close proximity (as in FRET).

Table 5: Influence of Environmental Factors on Cyanine3 Performance

| Environmental Factor | Effect on Photophysical Properties | Application/Implication |

|---|---|---|

| Solvent Polarity | Can cause shifts in absorption and emission spectra (solvatochromism). researchgate.net | Can be used to probe the polarity of the dye's binding site. |

| Viscosity | Increased viscosity can restrict molecular motion, leading to higher fluorescence quantum yield. nih.gov | Development of viscosity-sensitive probes for studying cellular microenvironments. nih.gov |

| pH | Fluorescence intensity of Cy3 is largely independent of pH in the physiological range. lumiprobe.comalfa-chemistry.com | Reliable performance in biological systems with varying pH. alfa-chemistry.com |

| Proximity to Quenchers | Fluorescence can be quenched by energy transfer or electron transfer. | Basis for fluorogenic probes (e.g., tetrazine ligation) and FRET-based sensors. nih.govwikipedia.org |

Computational and Theoretical Studies in Cyanine3 Tetrazine Research

In Silico Modeling of Cyanine3 Tetrazine Electronic Structure and Reactivity

In silico modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is crucial for understanding the fundamental properties of this compound. These calculations provide a detailed picture of the molecule's electronic landscape, which governs its reactivity and photophysical characteristics.

The reactivity of the tetrazine moiety in the inverse-electron-demand Diels-Alder (iEDDA) reaction is primarily controlled by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com Computational studies have shown that a lower LUMO energy level in the tetrazine ring enhances its reactivity with the dienophile (e.g., a trans-cyclooctene). mdpi.com DFT calculations are used to determine the energies of the frontier molecular orbitals (HOMO and LUMO) and to predict how different substituents on the tetrazine core will modulate these energy levels. nih.gov For instance, adding electron-withdrawing groups to the tetrazine ring lowers the LUMO energy, thereby increasing the reaction rate. mdpi.com

Researchers have computationally screened various tetrazine derivatives to find a linear correlation between the LUMO energy and the activation energy of the iEDDA reaction for most compounds. nih.gov This allows for the prediction of reactivity based on calculated electronic properties. Furthermore, these models help to understand the significant electronic reorganization the tetrazine system undergoes during the ligation reaction, which is key to designing fluorogenic probes where fluorescence is enhanced after the reaction. nih.gov

Beyond the tetrazine ring, computational methods are also applied to the cyanine (B1664457) core. researchgate.net DFT and TD-DFT are used to optimize the ground and excited state geometries of the cyanine dye, helping to analyze its absorption and fluorescence spectra. researchgate.netnih.gov These studies provide essential knowledge on how factors like molecular structure and environment affect the electronic and optical properties of the dye component. researchgate.netmdpi.com

Prediction of Ligation Kinetics and Product Conformations

Computational chemistry offers powerful tools for predicting the kinetics of the ligation reaction between this compound and its dienophile partner, as well as the three-dimensional structures of the resulting products. The speed of this bioorthogonal reaction is a critical parameter for its application, especially in living systems.

The prediction of reaction kinetics is typically achieved by calculating the free energy of activation (ΔG‡). nih.gov Using DFT methods, researchers can model the entire reaction pathway, identifying the transition state structure and its associated energy barrier. nih.gov A lower calculated activation barrier corresponds to a faster reaction rate. This approach has been successfully used to screen libraries of substituted tetrazines and predict their reactivity with strained alkenes like trans-cyclooctene (B1233481) (TCO). nih.govrsc.org

Another sophisticated approach is the distortion/interaction model, also known as the activation strain model. nih.gov This model deconstructs the activation energy into two components:

Distortion Energy : The energy required to deform the reactants (tetrazine and alkene) from their ground-state geometries into the geometries they adopt in the transition state. nih.gov

Interaction Energy : The actual stabilizing interaction (e.g., orbital and electrostatic interactions) between the two distorted reactants in the transition state. nih.gov

| Tetrazine Derivative | LUMO Energy (eV) | LUMO+1 Energy (eV) | Calculated Activation Free Energy (kJ mol⁻¹) with TCO |

| T1 | -2.71 | -1.79 | 50.6 |

| T2 | -2.48 | -1.53 | 53.5 |

| T3 | -2.83 | -1.89 | 49.3 |

| TSO | -3.11 | -2.17 | 42.6 |

| TSO2 | -3.53 | -2.59 | 36.8 |

This table presents DFT calculation results for a set of tetrazine derivatives, showing the correlation between the energies of the LUMO and LUMO+1 orbitals and the free energies of activation for the reaction with trans-cyclooctene (TCO). As shown, derivatives with lower LUMO energies, such as the sulfoxide (B87167) (TSO) and sulfone (TSO2) derivatives, exhibit a lower activation barrier, indicating higher reactivity. Data adapted from computational studies on tetrazine reactivity. nih.gov

Computational Design of Novel this compound Derivatives with Optimized Performance

A significant advantage of computational modeling is its ability to guide the rational design of new molecules with enhanced properties, bypassing laborious and costly trial-and-error synthesis. In the context of this compound, computational design aims to optimize performance by fine-tuning reactivity, stability, and photophysical characteristics.

Researchers utilize computational screening to explore a wide chemical space of potential derivatives. rsc.org By systematically modifying the substituents on the tetrazine ring in silico, they can calculate the resulting changes in electronic structure and predict the impact on reaction kinetics and stability. nih.govrsc.org For example, computational studies identified that tetrazines bearing sulfoxide and sulfone moieties have an unexpectedly high reactivity that could not be predicted solely based on their LUMO energies. nih.gov Further distortion/interaction analysis revealed that this enhancement was due to stabilizing secondary orbital interactions between the alkene and the sulfone/sulfoxide group, an insight that can be used to design future derivatives with improved reactivity profiles. rsc.org

The design process also focuses on balancing reactivity with stability. While highly reactive tetrazines are desirable for rapid labeling, they can be more susceptible to degradation or off-target reactions with endogenous nucleophiles. mdpi.comrsc.org Computational models can predict both the desired reactivity towards strained alkenes and the undesired reactivity towards nucleophiles, helping to identify derivatives with an optimal balance. rsc.org

Furthermore, computational design extends to the fluorophore itself. By modeling the electronic coupling between the tetrazine quencher and the cyanine dye, researchers can design probes with superior fluorogenic properties, aiming for a maximal "turn-on" fluorescence response upon ligation. mdpi.com This involves creating a coupled, conjugated π-system between the dye and the tetrazine to ensure efficient quenching in the "off" state. mdpi.com

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

Once this compound is conjugated to a biomolecule (e.g., a protein or nucleic acid) via bioorthogonal ligation, Molecular Dynamics (MD) simulations become a powerful tool to study its behavior in a biological environment. researchgate.net MD simulations model the movements and interactions of atoms over time, providing a dynamic view of how the labeled biomolecule behaves and interacts with its surroundings. researchgate.netresearchgate.net

MD simulations can be used to investigate several key aspects:

Conformational Dynamics : The simulations can reveal how the attachment of the this compound conjugate affects the structure and flexibility of the target biomolecule. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability and mobile regions of the protein-ligand complex. researchgate.net

Dye-Biomolecule Interactions : MD studies can elucidate the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dye conjugate and the surface of the biomolecule. This is crucial for understanding if the dye's presence might interfere with the biomolecule's function. rsc.org

Environmental Effects : The simulations can show how the local environment, including water molecules and ions, influences the orientation and dynamics of the attached dye. For instance, MD simulations of cyanine dyes attached to DNA have been used to study dye-DNA interactions, inter-dye separations, and the resulting dye orientations, which are critical for applications involving fluorescence resonance energy transfer (FRET) or dye aggregation. rsc.org

Binding Mechanisms : In cases where a biomolecule labeled with this compound is used to study interactions with another biological partner, MD simulations can provide atomic-level details of the binding process and the stability of the resulting complex. researchgate.netnih.gov

These simulations supplement experimental data by providing insights into dynamic processes that are often difficult to observe directly, aiding in the comprehensive understanding of how these fluorescent probes function at the molecular level within complex biological systems. researchgate.netmdpi.com

Emerging Research Directions and Methodological Innovations

Development of Advanced Fluorogenic Probes with Enhanced Reactivity and Signal-to-Noise Ratio

A significant area of research focuses on the development of advanced fluorogenic probes utilizing Cyanine3 tetrazine, with an emphasis on improving reaction kinetics and the signal-to-noise ratio for high-fidelity imaging. nih.govrsc.org The fluorogenic nature of tetrazine-dye conjugates is a key feature; the tetrazine moiety effectively quenches the fluorescence of the appended dye, and upon a bioorthogonal reaction, this quenching is alleviated, leading to a substantial increase in fluorescence intensity. nih.govresearchgate.net This "turn-on" mechanism is critical for minimizing background fluorescence, which is especially important for no-wash imaging in living cells. nih.govnih.gov